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molecular formula C12H11ClN2O B8773237 Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-

Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-

Cat. No. B8773237
M. Wt: 234.68 g/mol
InChI Key: DJQMWJUTKVSFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962629B2

Procedure details

Dess-Martin periodinane (1.6 g, 3.8 mmol) was added to a suspension of (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanol (0.3 g, 1.2 mmol) in DCM (7 mL) at about 0° C. The reaction mixture was stirred at ambient temperature for about 4 h then quenched by the addition of with saturated aqueous Na2SO3 (125 mL). The product was extracted into DCM (3×20 mL) and the combined organic extracts were washed with aqueous NaOH (2 N, 20 mL). The organic phase was dried over anhydrous MgSO4 and the solvent was removed under reduced pressure to provide (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanone as an off-white solid (0.2 g, 67%) that was used directly in the next step without further purification: LC/MS (Table 2, Method a) Rt=2.27 min; m/z: 235 and 237 (M+H)+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanol
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[Cl:23][C:24]1[C:25]([CH:33]([CH:35]2[CH2:38][CH2:37][CH2:36]2)[OH:34])=[C:26]2[CH:32]=[CH:31][NH:30][C:27]2=[N:28][CH:29]=1>C(Cl)Cl>[Cl:23][C:24]1[C:25]([C:33]([CH:35]2[CH2:36][CH2:37][CH2:38]2)=[O:34])=[C:26]2[CH:32]=[CH:31][NH:30][C:27]2=[N:28][CH:29]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(cyclobutyl)methanol
Quantity
0.3 g
Type
reactant
Smiles
ClC=1C(=C2C(=NC1)NC=C2)C(O)C2CCC2
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for about 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by the addition of with saturated aqueous Na2SO3 (125 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into DCM (3×20 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with aqueous NaOH (2 N, 20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C(=C2C(=NC1)NC=C2)C(=O)C2CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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